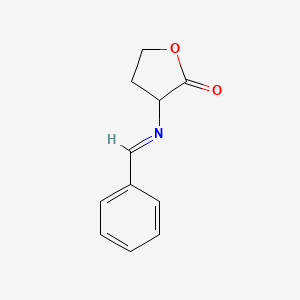
Thianthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thianthrene-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₂S₂ It is a derivative of thianthrene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thianthrene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Thianthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated thianthrene derivatives.
Aplicaciones Científicas De Investigación
Thianthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Thianthrene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative states. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Thianthrene-1-carboxylic acid can be compared to other sulfur-containing heterocyclic compounds, such as:
Thianthrene: The parent compound, which lacks the carboxylic acid group.
Thianthrene-1,1-dioxide: A more oxidized form of thianthrene.
Benzothiophene: A structurally similar compound with a fused benzene ring.
Uniqueness: this compound is unique due to its combination of a sulfur-containing heterocyclic core and a carboxylic acid functional group
Propiedades
Número CAS |
96248-95-2 |
|---|---|
Fórmula molecular |
C13H8O2S2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
thianthrene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7H,(H,14,15) |
Clave InChI |
KBELHODUGYUEBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine](/img/structure/B8546598.png)





![[2-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-4-yl]-methanol](/img/structure/B8546642.png)


![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
![tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B8546674.png)
![N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine](/img/structure/B8546685.png)

